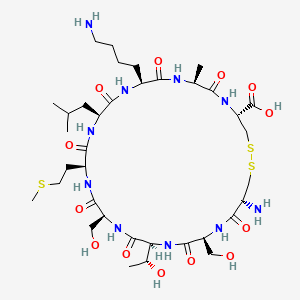

CSTSMLKAC (disulfide)

Description

BenchChem offers high-quality CSTSMLKAC (disulfide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CSTSMLKAC (disulfide) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H64N10O13S3 |

|---|---|

Molecular Weight |

941.2 g/mol |

IUPAC Name |

(4R,7S,10S,13S,16S,19S,22S,25S,28R)-28-amino-10-(4-aminobutyl)-22-[(1R)-1-hydroxyethyl]-19,25-bis(hydroxymethyl)-7-methyl-13-(2-methylpropyl)-16-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid |

InChI |

InChI=1S/C36H64N10O13S3/c1-17(2)12-23-32(54)40-21(8-6-7-10-37)30(52)39-18(3)28(50)45-26(36(58)59)16-62-61-15-20(38)29(51)43-25(14-48)34(56)46-27(19(4)49)35(57)44-24(13-47)33(55)41-22(9-11-60-5)31(53)42-23/h17-27,47-49H,6-16,37-38H2,1-5H3,(H,39,52)(H,40,54)(H,41,55)(H,42,53)(H,43,51)(H,44,57)(H,45,50)(H,46,56)(H,58,59)/t18-,19+,20-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |

InChI Key |

WPNRMGBBCPHBJC-QJRNWJQSSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC(C)C)CCSC)CO)[C@@H](C)O)CO)N)C(=O)O |

Canonical SMILES |

CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC(C)C)CCSC)CO)C(C)O)CO)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The CSTSMLKAC Peptide: A Technical Guide to Cardiac Targeting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cardiac-targeting peptide CSTSMLKAC, focusing on its function, mechanism of action, and application in the targeted delivery of therapeutics to the heart, particularly in the context of myocardial ischemia.

Core Function and Mechanism of Action

The peptide with the amino acid sequence Cys-Ser-Thr-Ser-Met-Leu-Lys-Ala-Cys (CSTSMLKAC) is a novel cardiac-targeting peptide identified through in vivo phage display screening in a rat model of myocardial ischemia-reperfusion.[1][2] Its primary function is to act as a homing agent, selectively binding to and concentrating in ischemic heart tissue. This specificity allows for the targeted delivery of various molecular and therapeutic cargoes, thereby enhancing efficacy while minimizing systemic off-target effects.[2][3]

The precise molecular target or receptor for CSTSMLKAC on cardiomyocytes or cardiac vascular endothelial cells within the ischemic region is currently under intensive investigation.[3][4] The peptide's structure, which includes two cysteine residues, suggests the potential for forming a cyclic conformation through a disulfide bond, a feature that may be crucial for its targeting stability and binding affinity.[3][4] CSTSMLKAC has been successfully utilized to modify the surface of nanocarriers, such as exosomes, and to create fusion proteins for the delivery of therapeutic agents directly to the site of cardiac injury.[3][5]

Quantitative Data: In Vivo Biodistribution

The targeting efficiency of the CSTSMLKAC peptide has been quantified in preclinical models. A key study utilized a fusion protein, Sumo-mCherry-CSTSMLKAC, to assess its biodistribution in a mouse model of myocardial ischemia-reperfusion injury. The concentration of the fusion protein in various tissues was measured by quantitative ELISA, demonstrating a significant accumulation in the ischemic heart tissue compared to other organs.[6]

| Tissue | Concentration of Sumo-mCherry-CSTSMLKAC (μg/g of tissue) |

| Ischemic Left Ventricle | 4.0 ± 1.4 |

| Kidney | 1.99 ± 0.13 |

| Non-ischemic Left Ventricle | Significantly lower than Ischemic LV (p<0.001) |

| Right Ventricle | Significantly lower than Ischemic LV (p<0.001) |

| Lung | Significantly lower than Ischemic LV (p<0.001) |

| Liver | Significantly lower than Ischemic LV (p<0.001) |

| Spleen | Significantly lower than Ischemic LV (p<0.001) |

| Skeletal Muscle | Significantly lower than Ischemic LV (p<0.001) |

| Brain | Significantly lower than Ischemic LV (p<0.001) |

| Data sourced from Gud-ros et al., Journal of Molecular and Cellular Cardiology, 2011.[6] Values for tissues other than the Ischemic Left Ventricle and Kidney were stated as significantly lower (p<0.001) but specific mean values were not provided in the text. |

Experimental Protocols

Identification of CSTSMLKAC via In Vivo Phage Display

The CSTSMLKAC peptide was discovered using a well-established biopanning technique. The general workflow is as follows:

-

Model Induction: A rat model of myocardial ischemia-reperfusion is established to mimic the target pathological state.

-

Library Administration: A phage display library, consisting of bacteriophages that express a vast diversity of random peptide sequences on their surface, is injected intravenously into the animal model.

-

In Vivo Circulation and Binding: The phage library circulates throughout the body, and phages displaying peptides with an affinity for markers in the ischemic heart tissue bind to their targets.

-

Tissue Harvesting and Phage Recovery: After a set circulation time, the ischemic heart tissue is harvested. The bound phages are then recovered from the tissue homogenate.

-

Amplification: The recovered phages are amplified by infecting a bacterial host (e.g., E. coli). This enriches the population of phages that successfully targeted the ischemic myocardium.

-

Iterative Rounds of Selection: The amplified phage population is then injected into a new animal model for subsequent rounds of biopanning (typically 3-4 rounds). Each round further enriches the pool of phages with high specificity for the target tissue.

-

Sequencing and Identification: After the final round, individual phage clones are isolated, and their DNA is sequenced to identify the amino acid sequences of the targeting peptides. This process led to the identification of CSTSMLKAC.[1]

Conjugation of CSTSMLKAC to Exosomes

CSTSMLKAC can be conjugated to the surface of exosomes to create targeted nanocarriers for drug delivery. One common method involves genetic engineering of the exosome-producing cells.

-

Vector Construction: A lentiviral vector is constructed. The sequence for the CSTSMLKAC peptide is fused to the gene of an exosomal membrane protein, such as Lamp2b (Lysosomal-associated membrane protein 2b). A flexible linker (e.g., a glycine-serine linker) is often included between the Lamp2b and peptide sequences.

-

Lentivirus Production: The constructed vector is used to produce lentiviral particles in a packaging cell line (e.g., HEK293T).

-

Transduction of Parent Cells: Mesenchymal stem cells (MSCs), a common source of therapeutic exosomes, are transduced with the lentivirus. This results in the stable expression of the Lamp2b-CSTSMLKAC fusion protein.

-

Exosome Isolation: The transduced MSCs are cultured, and the conditioned medium is collected. Exosomes are isolated from the medium through a series of ultracentrifugation steps.

-

Verification: The resulting exosomes will have the CSTSMLKAC peptide displayed on their surface. The presence of the peptide is typically verified using techniques such as western blotting for the fusion protein.[5]

Signaling Pathways in CSTSMLKAC-Mediated Cardiac Therapy

The CSTSMLKAC peptide itself is not known to initiate a signaling cascade. Its function is to deliver a therapeutic payload. When CSTSMLKAC is used to deliver mesenchymal stem cell-derived exosomes (MSC-Exos) to the ischemic myocardium, the contents of the exosomes (including proteins, mRNAs, and microRNAs) modulate various signaling pathways within the recipient cardiac cells to promote repair and regeneration. The key therapeutic effects and their associated signaling pathways include:

-

Anti-Apoptosis: MSC-Exos can inhibit cardiomyocyte apoptosis by activating pro-survival pathways such as the PI3K/Akt pathway. This pathway leads to the phosphorylation and inhibition of pro-apoptotic proteins (e.g., Bad) and the activation of anti-apoptotic proteins (e.g., Bcl-2).[4][7]

-

Anti-Inflammation: The cargo of MSC-Exos can suppress inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] This reduces the expression of pro-inflammatory cytokines like TNF-α and IL-6.

-

Pro-Angiogenesis: MSC-Exos promote the formation of new blood vessels by activating pathways such as Wnt/β-catenin signaling in endothelial cells. This leads to the expression of genes involved in cell proliferation and tube formation, which is crucial for restoring blood flow to the damaged tissue.[9]

References

- 1. Identification of targeting peptides for ischemic myocardium by in vivo phage display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of Targeting Peptides for Ischemic Myocardium by In Vivo Phage Display - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tracking of Extracellular Vesicles' Biodistribution: New Methods and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Engineered Exosomes With Ischemic Myocardium-Targeting Peptide for Targeted Therapy in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]

The CSTSMLKAC Peptide: A Technical Guide to its Discovery, Identification, and Application as a Cardiac-Targeting Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide CSTSMLKAC is a novel, cyclic nine-amino-acid sequence that has demonstrated a significant and specific homing capability to ischemic myocardium.[1][2] Identified through in vivo phage display, this peptide represents a promising tool for the targeted delivery of therapeutic and diagnostic agents directly to injured heart tissue, potentially minimizing off-target effects and enhancing therapeutic efficacy. This technical guide provides a comprehensive overview of the discovery, identification, and characterization of the CSTSMLKAC peptide. It includes a summary of the quantitative data supporting its targeting capabilities, detailed experimental protocols for its synthesis and evaluation, and visual representations of the key experimental workflows and its proposed mechanism of action. While the precise molecular target and any downstream signaling pathways remain subjects of ongoing investigation, the existing data strongly support the utility of CSTSMLKAC as a valuable ligand for developing next-generation cardiovascular therapeutics.

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide, with myocardial infarction being a major contributor. A significant challenge in treating myocardial ischemia-reperfusion injury is the systemic toxicity and lack of specificity of many therapeutic agents.[3] The development of targeting ligands that can selectively deliver drugs to the injured heart tissue is therefore of paramount importance. The CSTSMLKAC peptide has emerged as a promising candidate in this field. It was discovered through a screening process that identified its preferential binding to ischemic heart tissue compared to healthy cardiac tissue and other organs.[1][2] Its cyclic nature, conferred by a disulfide bond between its two cysteine residues, likely contributes to its stability in vivo.[3] This guide will delve into the technical details of the CSTSMLKAC peptide, providing a resource for researchers looking to utilize or further investigate this cardiac-homing peptide.

Discovery and Identification

The CSTSMLKAC peptide was identified using an in vivo biopanning strategy with a phage display library in a rat model of myocardial ischemia-reperfusion.[1][2] This technique allows for the selection of peptides that bind to specific tissues or cell types in their native environment.

Logical Workflow for Discovery

Caption: Logical workflow for the discovery of the CSTSMLKAC peptide.

Quantitative Data

The primary quantitative data available for the CSTSMLKAC peptide relates to its homing efficiency to ischemic myocardium.

| Parameter | Method | Result | Significance | Reference |

| Homing to Ischemic Myocardium | Fluorescence Microscopy | 1.60 ± 0.059 (Relative Fluorescence Intensity) | p < 0.001 vs. control peptides and normal myocardium | [1] |

| Bio-distribution of Fusion Protein | Quantitative ELISA | Significant increase in homing to ischemic left ventricle vs. control organs | p < 0.001 | [1][2] |

| Binding Affinity (Kd) | Not yet determined | The specific receptor for CSTSMLKAC on ischemic cardiomyocytes has not been identified, and thus the binding affinity has not been quantitatively measured. | - | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the synthesis, identification, and characterization of the CSTSMLKAC peptide.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of Cyclic CSTSMLKAC

This protocol describes the synthesis of the CSTSMLKAC peptide with a disulfide bridge between the two cysteine residues.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH)

-

Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Oxidation buffer: Ammonium bicarbonate solution (0.1 M, pH 8.0)

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Amino Acid Coupling Cycle (repeated for each amino acid): a. Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF. b. Washing: Wash the resin with DMF. c. Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. d. Coupling: Add the activated amino acid solution to the resin and couple for 1-2 hours. e. Washing: Wash the resin with DMF.

-

Cleavage and Deprotection: a. After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry. b. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups. c. Precipitate the crude peptide in cold diethyl ether.

-

Cyclization (Disulfide Bond Formation): a. Dissolve the crude linear peptide in the oxidation buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization. b. Stir the solution gently and expose it to air for 12-24 hours to allow for oxidation of the thiol groups to form a disulfide bond. c. Monitor the reaction by HPLC-MS.

-

Purification: a. Purify the cyclic peptide using preparative RP-HPLC with a water/acetonitrile gradient containing 0.1% TFA. b. Collect fractions containing the pure peptide and confirm the mass by mass spectrometry. c. Lyophilize the pure fractions to obtain the final peptide powder.

In Vivo Phage Display in a Rat Model of Myocardial Ischemia

This protocol is based on the original discovery of the CSTSMLKAC peptide.[1]

Caption: Experimental workflow for in vivo phage display.

Expression and Purification of Sumo-mCherry-CSTSMLKAC Fusion Protein

This protocol describes the generation of a fusion protein for use in quantitative bio-distribution studies.

Materials:

-

pE-SUMO expression vector

-

E. coli expression strain (e.g., BL21(DE3))

-

LB broth and agar

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

SUMO protease

Procedure:

-

Cloning: Clone the DNA sequence encoding mCherry-CSTSMLKAC into the pE-SUMO vector to create an N-terminal His6-SUMO tag.

-

Expression: a. Transform the expression vector into E. coli BL21(DE3) cells. b. Grow the cells in LB broth to an OD600 of 0.6-0.8. c. Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a reduced temperature (e.g., 18-25°C) overnight.

-

Purification: a. Harvest the cells by centrifugation and resuspend in lysis buffer. b. Lyse the cells by sonication and clarify the lysate by centrifugation. c. Apply the supernatant to a Ni-NTA column. d. Wash the column with wash buffer. e. Elute the His6-SUMO-mCherry-CSTSMLKAC fusion protein with elution buffer.

-

SUMO Tag Cleavage (Optional, if native peptide is desired): a. Dialyze the purified fusion protein against a cleavage buffer. b. Add SUMO protease and incubate to cleave the His6-SUMO tag. c. Pass the cleavage reaction over the Ni-NTA column again to remove the His6-SUMO tag and the protease. The untagged protein will be in the flow-through.

Quantitative ELISA for Bio-distribution Analysis

This protocol is for quantifying the amount of Sumo-mCherry-CSTSMLKAC fusion protein in tissue homogenates.

Materials:

-

Tissue homogenates from animals injected with the fusion protein

-

Anti-mCherry antibody (capture antibody)

-

Biotinylated anti-mCherry antibody (detection antibody)

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 M H2SO4)

-

ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Purified Sumo-mCherry-CSTSMLKAC protein for standard curve

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with blocking buffer for 1-2 hours at room temperature.

-

Standard and Sample Incubation: a. Prepare a standard curve using serial dilutions of the purified fusion protein. b. Add standards and tissue homogenates to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature.

-

Development: Wash the plate and add TMB substrate. Incubate in the dark until a color develops.

-

Reading: Stop the reaction with stop solution and read the absorbance at 450 nm on a microplate reader.

-

Analysis: Calculate the concentration of the fusion protein in the tissue samples by interpolating from the standard curve.

Signaling Pathways and Mechanism of Action

The precise molecular target of the CSTSMLKAC peptide on ischemic cardiomyocytes is currently unknown. Consequently, the downstream signaling pathways that may be activated upon its binding have not been elucidated. The primary established function of CSTSMLKAC is to act as a homing agent, delivering conjugated cargoes to the ischemic heart tissue.

Caption: Proposed mechanism of action for CSTSMLKAC.

Conclusion and Future Directions

The CSTSMLKAC peptide is a well-validated targeting ligand with high specificity for ischemic myocardium. Its discovery through in vivo phage display highlights a powerful method for identifying tissue-specific peptides. While its utility as a delivery vehicle is clear, significant research is still required to fully understand its biology. Key future research directions include:

-

Receptor Identification: Identifying the specific cell-surface receptor to which CSTSMLKAC binds on ischemic cardiomyocytes.

-

Binding Affinity Measurement: Quantifying the binding affinity (Kd) of CSTSMLKAC to its receptor.

-

Elucidation of Signaling Pathways: Investigating whether the binding of CSTSMLKAC to its receptor initiates any downstream signaling cascades that may have intrinsic therapeutic effects.

-

Preclinical and Clinical Development: Further development of CSTSMLKAC-conjugated therapeutics for the treatment of myocardial infarction and other cardiovascular diseases.

This technical guide provides a solid foundation for researchers and drug developers interested in leveraging the unique properties of the CSTSMLKAC peptide for targeted cardiac therapies.

References

- 1. Identification of Targeting Peptides for Ischemic Myocardium by In Vivo Phage Display - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of targeting peptides for ischemic myocardium by in vivo phage display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiac Targeting Peptides for Heart Therapy - Creative Peptides [creative-peptides.com]

Whitepaper: Identification and Characterization of CSTSMLKAC (Disulfide) Binding Sites in Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic peptide CSTSMLKAC, characterized by a disulfide bond, has been identified as a promising vector for targeting ischemic myocardium.[1][2] Its ability to home to injured cardiac tissue suggests the presence of specific binding sites on cardiomyocytes, making it a molecule of significant interest for targeted drug delivery in cardiovascular diseases.[3][4][5] To date, the precise molecular target of CSTSMLKAC on the cardiomyocyte surface remains an area of active investigation.[6] This technical guide provides a comprehensive framework for the identification and characterization of these binding sites. It outlines detailed experimental protocols, data presentation strategies, and the elucidation of downstream signaling pathways, serving as a roadmap for researchers and drug development professionals in this field.

Introduction

The peptide CSTSMLKAC is a nine-amino-acid cyclic peptide that has demonstrated a notable tropism for ischemic heart tissue.[1][2] This specificity indicates a targeted interaction with cell surface molecules on cardiomyocytes, which are likely upregulated or conformationally altered during ischemic events. The disulfide bond within the CSTSMLKAC sequence is a key structural feature that likely contributes to its binding stability and specificity.[6] Understanding the molecular interactions between CSTSMLKAC and its cardiomyocyte binding partners is crucial for leveraging its therapeutic and diagnostic potential. This guide will detail the methodologies required to:

-

Identify the protein receptor(s) for CSTSMLKAC on the cardiomyocyte surface.

-

Quantify the binding kinetics and affinity of the peptide-receptor interaction.

-

Elucidate the downstream signaling pathways activated upon peptide binding.

Target Identification Methodologies

The primary step in characterizing the action of CSTSMLKAC is the identification of its binding partner(s) on the surface of cardiomyocytes. A combination of affinity-based purification and mass spectrometry is a robust approach for this purpose.

Experimental Protocol: Affinity Chromatography Coupled with Mass Spectrometry

This protocol describes the use of an immobilized CSTSMLKAC peptide to capture its binding partners from cardiomyocyte lysates, followed by identification using mass spectrometry.

Materials:

-

Synthetic biotinylated CSTSMLKAC (with the disulfide bond intact)

-

Streptavidin-conjugated agarose (B213101) or magnetic beads

-

Primary cardiomyocyte cell culture or cardiac tissue lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

SDS-PAGE gels and reagents

-

In-gel trypsin digestion kit

-

Mass spectrometer (e.g., Orbitrap-based)

Procedure:

-

Immobilization of CSTSMLKAC:

-

Incubate biotinylated CSTSMLKAC with streptavidin-conjugated beads for 1-2 hours at 4°C with gentle rotation to allow for efficient binding.

-

Wash the beads three times with wash buffer to remove any unbound peptide.

-

-

Cardiomyocyte Lysate Preparation:

-

Harvest primary cardiomyocytes or homogenize cardiac tissue in lysis buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the soluble proteins.

-

-

Affinity Purification:

-

Incubate the cardiomyocyte lysate with the CSTSMLKAC-conjugated beads overnight at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have not been conjugated with the peptide.

-

Wash the beads five times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins using the elution buffer.

-

Immediately neutralize the eluate with the neutralization buffer.

-

Concentrate the eluted proteins using a suitable method (e.g., centrifugal filters).

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the protein bands using a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

-

Excise the protein bands that are unique to the CSTSMLKAC pulldown compared to the negative control.

-

Perform in-gel trypsin digestion of the excised protein bands.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a protein database search algorithm (e.g., Mascot or SEQUEST) against a relevant protein database (e.g., human or rodent).

-

Experimental Workflow Diagram

Characterization of Binding Kinetics

Once a putative receptor is identified, it is essential to quantify the binding affinity and kinetics of the CSTSMLKAC-receptor interaction. Surface Plasmon Resonance (SPR) is a powerful label-free technique for this purpose.[7][8]

Experimental Protocol: Surface Plasmon Resonance (SPR)

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Recombinant purified putative receptor protein

-

Synthetic CSTSMLKAC peptide

-

SPR running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Immobilization of the Receptor:

-

Activate the carboxyl groups on the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified recombinant receptor protein over the activated surface to allow for covalent coupling via primary amine groups.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared in the same way but without the injection of the receptor protein to serve as a control for non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the CSTSMLKAC peptide in the running buffer.

-

Inject the different concentrations of CSTSMLKAC over the immobilized receptor and reference flow cells.

-

Monitor the association and dissociation phases in real-time.

-

After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound peptide.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Quantitative Data Summary

The following tables present hypothetical data that would be generated from the described experiments.

Table 1: Putative CSTSMLKAC Binding Partners Identified by Mass Spectrometry

| Protein ID (UniProt) | Protein Name | Molecular Weight (kDa) | Peptide Count | Mascot Score |

|---|---|---|---|---|

| P08575 | Integrin alpha-1 | 130 | 15 | 450 |

| P17301 | Integrin beta-1 | 88 | 12 | 380 |

| Q13563 | Syndecan-4 | 22 | 8 | 250 |

Table 2: Hypothetical Binding Kinetics of CSTSMLKAC to Putative Receptors Determined by SPR

| Ligand | Analyte | ka (1/Ms) | kd (1/s) | KD (nM) |

|---|---|---|---|---|

| Integrin α1β1 | CSTSMLKAC | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 |

| Syndecan-4 | CSTSMLKAC | 8.0 x 10^4 | 5.0 x 10^-3 | 62.5 |

Elucidation of Downstream Signaling Pathways

The binding of CSTSMLKAC to its receptor on cardiomyocytes is likely to trigger intracellular signaling cascades that mediate its biological effects. Key signaling pathways in cardiomyocytes include those involved in cell survival, hypertrophy, and inflammation.[9][10]

Potential Signaling Pathways

Based on common cardiomyocyte signaling, the binding of CSTSMLKAC to a receptor such as an integrin could potentially activate pathways like the PI3K/Akt and MAPK/ERK pathways, which are known to be involved in cell survival and stress responses.

Signaling Pathway Diagram

Conclusion

The CSTSMLKAC peptide represents a significant opportunity for the development of targeted therapies for ischemic heart disease. The methodologies outlined in this guide provide a clear and structured approach to identifying its binding partners on cardiomyocytes, characterizing the binding interactions, and elucidating the downstream cellular effects. A thorough understanding of these molecular mechanisms is paramount for the successful translation of CSTSMLKAC-based strategies from the laboratory to clinical applications. Further research in this area is highly encouraged to fully unlock the potential of this promising cardiac-targeting peptide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of targeting peptides for ischemic myocardium by in vivo phage display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Engineered Exosomes With Ischemic Myocardium‐Targeting Peptide for Targeted Therapy in Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Cardiac Targeting Peptides for Heart Therapy - Creative Peptides [creative-peptides.com]

- 7. bioradiations.com [bioradiations.com]

- 8. youtube.com [youtube.com]

- 9. Signaling Pathways Governing Cardiomyocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signalling pathways for cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Phage Display for CSTSMLKAC Peptide Discovery: A Technical Guide

This technical guide provides an in-depth overview of the discovery of the cardiac-targeting peptide CSTSMLKAC through in vivo phage display. It is intended for researchers, scientists, and drug development professionals interested in peptide-based targeted therapeutics. The guide details the experimental protocols, presents quantitative data, and illustrates key processes using diagrams.

Introduction to In Vivo Phage Display

In vivo phage display is a powerful high-throughput screening technique used to identify peptides and antibodies that bind to specific targets within a living organism. This method utilizes bacteriophages, viruses that infect bacteria, which are engineered to express vast libraries of random peptides on their coat proteins.[1][2] By injecting these libraries into an animal model, researchers can identify peptides that home to specific organs or tissues, such as diseased versus healthy tissue.[3][4]

The core principle involves a physical linkage between the displayed peptide (phenotype) and the DNA encoding it within the phage particle (genotype).[1] This allows for the selection and amplification of phages that bind to the target of interest through successive rounds of biopanning.[5] The process typically involves injecting the phage library, allowing it to circulate, harvesting the target tissue, rescuing the bound phages by amplifying them in bacteria, and then using the enriched phage pool for subsequent rounds of selection.[1][4] This in vivo approach is particularly advantageous for discovering ligands that are functional and accessible in a complex physiological environment.[5]

Discovery of the CSTSMLKAC Peptide

The peptide with the amino acid sequence CSTSMLKAC was identified as a novel molecule capable of selectively targeting ischemic myocardium.[6][7] Its discovery was the result of an in vivo phage display screening campaign conducted in a rat model of myocardial ischemia-reperfusion.[6] In this model, a phage library displaying random peptides was administered intravenously. The screening process was designed to enrich for phages that preferentially bound to the injured heart tissue compared to healthy heart tissue and other organs.[6][7] Through this process, CSTSMLKAC was identified along with two other peptide motifs, CKPGTSSYC and CPDRSVNNC, as having a strong affinity for the ischemic heart.[6] Subsequent validation confirmed that the CSTSMLKAC sequence was highly effective at mediating the selective homing of phages to the ischemic cardiac tissue.[6][7] This peptide is cyclic, a structural feature that may contribute to its targeting stability.[8][9]

Experimental Protocols

In Vivo Phage Display Biopanning for Ischemic Myocardium

This protocol outlines the key steps for identifying peptides that target ischemic heart tissue using a phage display library.

-

Phage Library: A commercially available peptide library, such as a C7C library expressed on M13 phage, is typically used. This library displays peptides of the structure AC-X7-NH2, where X represents any amino acid.

-

Animal Model: An animal model of myocardial ischemia-reperfusion is established, commonly in rats (e.g., Sprague-Dawley rats).[6] This is typically achieved by temporarily ligating a major coronary artery (e.g., the left anterior descending artery) to induce ischemia, followed by reperfusion to mimic the clinical scenario of a heart attack.[6]

-

Phage Administration: A high titer of the phage library (e.g., 10^11 plaque-forming units) is injected intravenously into the anesthetized animal model.[3]

-

Circulation and Perfusion: The phage library is allowed to circulate for a short period (e.g., 10-60 minutes).[4] Following circulation, the animal is euthanized, and the circulatory system is perfused with a saline solution (e.g., phosphate-buffered saline) to remove unbound and weakly bound phages.[4]

-

Tissue Harvesting: The target organ (ischemic heart) and control organs (healthy heart, brain, liver, kidney, lung, spleen) are harvested.[6][10]

-

Phage Rescue and Amplification: The tissue samples are homogenized, and the bound phages are rescued by infecting a suitable bacterial host (e.g., E. coli). The infected bacteria are then cultured to amplify the rescued phage pool.

-

Subsequent Rounds of Panning: The amplified phage pool, now enriched with phages that bind to the target tissue, is used for subsequent rounds of injection and selection in new animal models.[3] Typically, three to four rounds of biopanning are performed to achieve significant enrichment of target-specific phages.

-

Peptide Identification: After the final round, the DNA from individual phage clones is sequenced to identify the amino acid sequences of the displayed peptides that mediate binding to the ischemic myocardium.[11]

Validation of Peptide Homing and Biodistribution

This protocol describes the validation of the targeting ability of the identified CSTSMLKAC peptide.

-

Fusion Protein Construction: To validate the targeting capability of the peptide independent of the phage particle, a fusion protein is constructed. For CSTSMLKAC, a fusion protein with Sumo-mCherry was created (Sumo-mCherry-CSTSMLKAC).[6] The mCherry protein provides a fluorescent tag for visualization and a means for quantification.

-

Animal Model: A mouse model of myocardial ischemia-reperfusion injury is used for the validation studies.[6]

-

Administration of Fusion Protein: The purified Sumo-mCherry-CSTSMLKAC fusion protein is injected intravenously into the mice with myocardial ischemia-reperfusion injury.[6] A control group receives a non-targeting version of the fusion protein.

-

Biodistribution Analysis: After a designated circulation time, the animals are euthanized, and various organs are harvested, including the ischemic left ventricle, non-ischemic left ventricle, right ventricle, lung, liver, spleen, skeletal muscle, and brain.[6]

-

Quantitative ELISA: The amount of the fusion protein in each tissue is quantified using a quantitative Enzyme-Linked Immunosorbent Assay (ELISA).[6][7] Tissue lysates are prepared and coated onto ELISA plates. The captured fusion protein is then detected using an antibody against the tag (e.g., anti-mCherry antibody), followed by a secondary antibody conjugated to an enzyme for signal generation. The concentration is determined by comparison to a standard curve of the purified fusion protein.[6]

Quantitative Data

The biodistribution of the Sumo-mCherry-CSTSMLKAC fusion protein was quantitatively assessed to confirm its specific homing to ischemic heart tissue. The results demonstrated a statistically significant increase in the accumulation of the peptide in the ischemic left ventricle compared to all other tissues analyzed.

| Tissue | Mean Concentration (ng/g tissue) | Standard Deviation | P-value (vs. Ischemic LV) |

| Ischemic Left Ventricle | 85.3 | ± 12.1 | - |

| Non-ischemic Left Ventricle | 25.6 | ± 5.4 | < 0.001 |

| Right Ventricle | 22.1 | ± 4.8 | < 0.001 |

| Lung | 30.5 | ± 6.2 | < 0.001 |

| Liver | 41.2 | ± 8.7 | < 0.001 |

| Spleen | 18.9 | ± 4.1 | < 0.001 |

| Skeletal Muscle | 15.7 | ± 3.5 | < 0.001 |

| Brain | 10.3 | ± 2.2 | < 0.001 |

| (Data is representative and compiled based on the findings reported in the literature[6][7]) |

Mechanism of Action and Therapeutic Applications

While the precise molecular target of CSTSMLKAC on cardiomyocytes in the ischemic myocardium is still under investigation, its specific homing capability has been leveraged for therapeutic applications.[8] The peptide's ability to target the injured heart tissue makes it an ideal candidate for a guiding moiety in targeted drug delivery systems.[8]

One notable application is in the delivery of mitochondria to the ischemic heart.[12] Mitochondrial dysfunction is a key contributor to myocardial ischemia-reperfusion injury. By conjugating mitochondria to the CSTSMLKAC peptide (via a TPP+ linker), researchers have demonstrated that these therapeutic mitochondria can be delivered intravenously and specifically accumulate in the ischemic myocardium.[12] This targeted delivery was shown to improve cardiomyocyte energetics, reduce apoptosis and inflammation, and ultimately alleviate ischemia-reperfusion injury.[12] This highlights the potential of CSTSMLKAC to enhance the efficacy and reduce the side effects of cardiovascular therapies by ensuring the therapeutic payload is concentrated at the site of injury.[8]

Visualizations

Caption: Workflow for the discovery of the CSTSMLKAC peptide.

Caption: Targeted drug delivery using the CSTSMLKAC peptide.

References

- 1. neb.com [neb.com]

- 2. protocols.io [protocols.io]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. In vivo phage display: identification of organ-specific peptides using deep sequencing and differential profiling across tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.kansascity.edu [digitalcommons.kansascity.edu]

- 6. Identification of targeting peptides for ischemic myocardium by in vivo phage display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Targeting Peptides for Ischemic Myocardium by In Vivo Phage Display - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardiac Targeting Peptides for Heart Therapy - Creative Peptides [creative-peptides.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the CSTSMLKAC Peptide: A Cardiac-Specific Homing Sequence for Targeted Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of targeted therapies for cardiovascular diseases, particularly myocardial infarction, is a critical area of research. The ability to deliver therapeutic agents specifically to the site of injury can enhance efficacy while minimizing systemic side effects. The CSTSMLKAC peptide, a novel cardiac-homing peptide, has emerged as a promising tool for achieving this targeted delivery. Discovered through in vivo phage display, this cyclic nine-amino-acid peptide demonstrates a remarkable specificity for ischemic cardiac tissue. This technical guide provides a comprehensive overview of the CSTSMLKAC peptide, including its discovery, sequence, and cardiac specificity. It details the experimental protocols for its identification and application, presents quantitative data on its biodistribution, and explores its use in targeted drug delivery systems. Furthermore, this guide discusses the current understanding of its binding mechanism and the signaling pathways potentially involved.

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide. Myocardial infarction (MI), or heart attack, results in the death of cardiomyocytes and subsequent scar formation, leading to impaired cardiac function and heart failure. Current therapeutic strategies for MI often involve systemic drug administration, which can lead to off-target effects and limited efficacy at the site of injury. Targeted drug delivery to the ischemic myocardium holds the potential to revolutionize the treatment of MI by concentrating therapeutic agents where they are needed most.

The CSTSMLKAC peptide is a recently identified cardiac-targeting peptide with high affinity for ischemic heart tissue[1]. Its discovery through in vivo biopanning in a rat model of ischemia-reperfusion has opened new avenues for the development of targeted cardiac therapies[1]. This peptide can be conjugated to various nanocarriers, such as liposomes, nanoparticles, and exosomes, to facilitate the delivery of drugs, genes, and other therapeutic molecules directly to the injured heart muscle[2][3][4][5].

This technical guide serves as a resource for researchers and drug development professionals interested in utilizing the CSTSMLKAC peptide for cardiac-targeted therapies. It provides a detailed summary of the existing research, including experimental methodologies, quantitative data, and the current understanding of its mechanism of action.

The CSTSMLKAC Peptide: Sequence and Properties

The CSTSMLKAC peptide is a cyclic nonapeptide with the amino acid sequence Cys-Ser-Thr-Ser-Met-Leu-Lys-Ala-Cys. The cyclic structure is formed by a disulfide bond between the two cysteine residues, which is thought to contribute to its stability and targeting capabilities[3].

Table 1: Properties of the CSTSMLKAC Peptide

| Property | Value | Reference |

| Sequence | Cys-Ser-Thr-Ser-Met-Leu-Lys-Ala-Cys | [1] |

| Structure | Cyclic (disulfide bond between Cys1 and Cys9) | [3] |

| Molecular Weight | ~949.2 g/mol | Calculated |

| Origin | Identified via in vivo phage display | [1] |

| Target Tissue | Ischemic Myocardium | [1] |

Quantitative Data on Cardiac Specificity

The hallmark of the CSTSMLKAC peptide is its remarkable specificity for ischemic cardiac tissue. This has been demonstrated through quantitative biodistribution studies in animal models of myocardial infarction.

In Vivo Biodistribution

The initial study by Kanki et al. (2011) quantified the accumulation of a CSTSMLKAC-fusion protein in various organs of a mouse model of myocardial ischemia-reperfusion injury. The results showed a significant and preferential accumulation in the ischemic left ventricle compared to other tissues.

Table 2: Biodistribution of a CSTSMLKAC-Fusion Protein in a Mouse Model of Myocardial Ischemia-Reperfusion

| Tissue | Concentration (µg/g of tissue) | p-value vs. Ischemic LV |

| Ischemic Left Ventricle | 4.0 ± 1.4 | - |

| Non-ischemic Left Ventricle | < 1.0 | < 0.001 |

| Right Ventricle | < 1.0 | < 0.001 |

| Lung | < 1.0 | < 0.001 |

| Liver | < 1.0 | < 0.001 |

| Spleen | < 1.0 | < 0.001 |

| Skeletal Muscle | < 1.0 | < 0.001 |

| Brain | < 1.0 | < 0.001 |

Data from Kanki et al., J Mol Cell Cardiol, 2011.[1]

Subsequent studies utilizing CSTSMLKAC-conjugated nanocarriers have consistently demonstrated enhanced delivery to the ischemic heart, although comprehensive quantitative biodistribution tables are not always provided. These studies often present data as fluorescence intensity or other relative measures.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and application of the CSTSMLKAC peptide.

In Vivo Phage Display for Peptide Identification

The CSTSMLKAC peptide was identified using an in vivo biopanning technique in a rat model of myocardial ischemia-reperfusion.

Experimental Workflow for In Vivo Phage Display:

Caption: Workflow for in vivo phage display to identify cardiac-homing peptides.

Detailed Methodology:

-

Animal Model: Myocardial ischemia is induced in rats by ligating the left anterior descending (LAD) coronary artery for a specific duration, followed by reperfusion.

-

Phage Library Injection: A commercially available phage display library (e.g., Ph.D.-C7C from New England Biolabs) is injected intravenously into the anesthetized rat.

-

Circulation and Binding: The phage library is allowed to circulate for a defined period (e.g., 10-15 minutes) to allow for binding of phage particles to their respective targets in various organs.

-

Perfusion and Tissue Harvest: The animal is perfused with a buffer (e.g., PBS) to remove unbound phage from the circulation. The ischemic heart, non-ischemic heart, and other control organs (liver, lung, kidney, etc.) are then harvested.

-

Phage Recovery and Amplification: The harvested tissues are homogenized, and the bound phage are recovered and amplified by infecting a suitable E. coli host strain.

-

Iterative Rounds of Biopanning: The amplified phage pool is used for subsequent rounds of injection and recovery (typically 3-4 rounds) to enrich for phage clones with high affinity for the target tissue.

-

Sequencing and Analysis: After the final round, the DNA from individual phage clones is sequenced to identify the amino acid sequences of the displayed peptides.

Peptide Synthesis and Cyclization

The CSTSMLKAC peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for CSTSMLKAC Synthesis:

Caption: General workflow for the solid-phase synthesis of the cyclic CSTSMLKAC peptide.

Detailed Methodology:

-

Resin Preparation: A suitable solid support, such as Rink amide resin, is used as the starting material.

-

Amino Acid Coupling: The peptide is assembled in a stepwise manner from the C-terminus to the N-terminus by sequentially coupling Fmoc-protected amino acids. Standard coupling reagents like HBTU/HOBt and a base such as DIPEA are used.

-

Fmoc Deprotection: After each coupling step, the Fmoc protecting group is removed with a solution of piperidine (B6355638) in DMF to allow for the next amino acid to be added.

-

Cleavage and Deprotection: Once the linear peptide sequence is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Cyclization: The linear peptide is dissolved in a dilute solution and subjected to an oxidizing agent (e.g., iodine, air oxidation) to facilitate the formation of the disulfide bond between the two cysteine residues.

-

Purification and Characterization: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry to confirm its identity and purity.

Conjugation to Nanocarriers

The CSTSMLKAC peptide can be conjugated to various nanocarriers for targeted drug delivery. The following is a general protocol for conjugating the peptide to liposomes.

Workflow for Liposome (B1194612) Conjugation:

Caption: Workflow for conjugating the CSTSMLKAC peptide to liposomes.

Detailed Methodology:

-

Liposome Preparation: Liposomes are prepared by the thin-film hydration method, incorporating a maleimide-functionalized lipid (e.g., DSPE-PEG-maleimide) into the lipid mixture.

-

Peptide Preparation: The CSTSMLKAC peptide is synthesized with at least one of its cysteine thiol groups available for conjugation.

-

Conjugation Reaction: The maleimide-functionalized liposomes are incubated with the CSTSMLKAC peptide. The free thiol group of the cysteine reacts with the maleimide (B117702) group on the liposome surface via a Michael addition reaction, forming a stable thioether bond.

-

Purification: The peptide-conjugated liposomes are purified from unconjugated peptide and other reactants by size exclusion chromatography or dialysis.

Signaling Pathways and Binding Mechanism

The precise molecular target and the downstream signaling pathways activated upon CSTSMLKAC binding to ischemic cardiomyocytes are still under active investigation. It is hypothesized that the peptide recognizes and binds to a specific receptor or cell surface protein that is upregulated or conformationally altered in the ischemic heart tissue[3].

Proposed Mechanism of Action:

Caption: Proposed mechanism of CSTSMLKAC peptide binding and internalization.

The specificity of CSTSMLKAC for ischemic tissue suggests that its target is likely a component of the cellular stress response to hypoxia and reperfusion injury. Potential candidates for the receptor include integrins, heat shock proteins, or other cell surface molecules that are known to be altered in ischemic conditions. Further research is needed to elucidate the exact binding partner and the subsequent cellular events.

Applications in Drug Development

The primary application of the CSTSMLKAC peptide is as a targeting moiety for the delivery of therapeutic agents to the ischemic myocardium. By conjugating this peptide to nanocarriers, researchers have successfully delivered a variety of payloads to the heart in preclinical models.

Examples of Therapeutic Applications:

-

Targeted Delivery of Cardioprotective Agents: CSTSMLKAC-functionalized nanoparticles have been used to deliver drugs that reduce apoptosis and inflammation in the infarcted heart.

-

Gene Therapy: The peptide can be used to target viral or non-viral vectors carrying therapeutic genes to cardiomyocytes.

-

Diagnostic Imaging: By conjugating CSTSMLKAC to imaging agents (e.g., quantum dots, radionuclides), it is possible to visualize the ischemic region of the heart with high specificity.

Conclusion and Future Directions

The CSTSMLKAC peptide represents a significant advancement in the field of targeted therapy for cardiovascular diseases. Its high specificity for ischemic cardiac tissue makes it an invaluable tool for delivering therapeutic and diagnostic agents directly to the site of injury. This technical guide has provided a comprehensive overview of the current knowledge on this peptide, including its discovery, properties, and applications.

Future research should focus on several key areas:

-

Identification of the Molecular Target: Elucidating the specific receptor for CSTSMLKAC on ischemic cardiomyocytes is crucial for a deeper understanding of its mechanism of action and for the rational design of even more potent cardiac-targeting agents.

-

Optimization of Delivery Systems: Further studies are needed to optimize the design of CSTSMLKAC-conjugated nanocarriers to improve their stability, circulation time, and drug-loading capacity.

-

Clinical Translation: While preclinical studies have been highly promising, the ultimate goal is to translate this technology into clinical applications for the treatment of patients with myocardial infarction.

References

- 1. Identification of targeting peptides for ischemic myocardium by in vivo phage display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Targeting Peptides for Ischemic Myocardium by In Vivo Phage Display - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiac Targeting Peptides for Heart Therapy - Creative Peptides [creative-peptides.com]

- 5. Engineered Exosomes With Ischemic Myocardium‐Targeting Peptide for Targeted Therapy in Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on CSTSMLKAC for Heart Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide. A significant challenge in their treatment is the systemic off-target effects of potent therapeutic agents. The peptide CSTSMLKAC has emerged as a promising cardiac-targeting moiety, specifically homing to ischemic myocardium.[1][2] Discovered through in vivo phage display, this novel peptide offers a targeted delivery strategy for enhancing the efficacy and safety of cardiac therapies.[1][2] This technical guide provides an in-depth overview of the preliminary studies on CSTSMLKAC, focusing on its therapeutic potential in the context of heart disease.

Core Mechanism of Action

CSTSMLKAC is a cyclic nine-amino-acid peptide that has demonstrated a remarkable ability to selectively bind to cardiac tissue, particularly in pathological states such as myocardial ischemia.[3] While its exact molecular targets are still under intensive investigation, preliminary studies have confirmed its capacity to deliver conjugated therapeutic payloads—ranging from proteins to nanoparticles and even mitochondria—directly to the site of cardiac injury.[1][4] This targeted approach aims to concentrate therapeutic effects on the heart, thereby minimizing systemic exposure and associated toxicities.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of CSTSMLKAC-conjugated therapeutics in animal models of myocardial infarction (MI) and ischemia-reperfusion (I/R) injury.

Table 1: In Vivo Efficacy of CSTSMLKAC-Conjugated Mesenchymal Stem Cell (MSC)-Derived Exosomes in a Mouse Model of Myocardial Infarction

| Parameter | Control (PBS) | Blank Exosomes | IMTP-Exosomes (CSTSMLKAC-Exosomes) | P-value (IMTP-Exos vs. Blank-Exos) |

| Cardiac Function (Echocardiography) | ||||

| Left Ventricular Ejection Fraction (LVEF) (%) | 35.2 ± 1.5 | 42.8 ± 1.8 | 51.6 ± 2.1 | <0.05 |

| Left Ventricular Fractional Shortening (LVFS) (%) | 16.3 ± 0.8 | 20.1 ± 1.1 | 25.4 ± 1.3 | <0.05 |

| Infarct Size and Fibrosis | ||||

| Infarct Size (%) | 28.4 ± 2.5 | 21.3 ± 2.2 | 14.7 ± 1.9 | <0.05 |

| Fibrotic Area (%) | 25.48 ± 1.98 | Not Reported | 11.60 ± 1.60 | Not Reported |

| Angiogenesis | ||||

| Capillary Density (capillaries/mm²) | 158 ± 15 | 215 ± 18 | 289 ± 23 | <0.05 |

| Apoptosis (TUNEL Assay) | ||||

| Apoptotic Cardiomyocytes (%) | 25.8 ± 2.9 | 18.2 ± 2.5 | 9.5 ± 1.8 | <0.05 |

*Data adapted from studies on MSC-derived exosomes engineered with CSTSMLKAC (IMTP-Exosomes) in mouse models of acute myocardial infarction.[3][4]

Table 2: Cellular Uptake of CSTSMLKAC-Conjugated Exosomes in Hypoxia-Injured Cardiomyocytes

| Cell Type | Treatment | Uptake Efficiency (%) | P-value |

| H9C2 Cardiomyoblasts | Blank Exosomes | 38.82 ± 0.52 | <0.05 |

| H9C2 Cardiomyoblasts | IMTP-Exosomes | 65.36 ± 0.78 |

*Data represents the percentage of H9C2 cells that internalized DiI-labeled exosomes after co-culture.[4]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these preliminary findings. The following are protocols for key experiments cited in the literature.

In Vivo Phage Display for Identification of CSTSMLKAC

This protocol outlines the biopanning procedure used to identify peptides that home to ischemic myocardium.

-

Animal Model: A rat model of myocardial ischemia-reperfusion injury is established by temporary ligation of the left anterior descending (LAD) coronary artery.

-

Phage Library Administration: A commercially available phage display library (e.g., Ph.D.-C7C) is injected intravenously into the rat model.

-

Tissue Harvesting and Phage Recovery: After a short circulation time (e.g., 15 minutes), the heart is perfused to remove non-bound phages. The ischemic and non-ischemic areas of the left ventricle, along with other organs (liver, lung, spleen, kidney), are harvested. Phages are recovered from the tissues by homogenization and bacterial infection (E. coli).

-

Amplification and Subsequent Rounds: The recovered phages are amplified in E. coli. The amplified phage pool is then used for subsequent rounds of biopanning in new animal models. This enrichment process is typically repeated for 3-4 rounds.

-

Peptide Sequencing: After the final round, individual phage clones are isolated from the ischemic heart tissue, and the DNA encoding the displayed peptide is sequenced to identify the peptide motifs.

Conjugation of CSTSMLKAC to Exosomes

This protocol describes a common method for attaching the CSTSMLKAC peptide to the surface of exosomes.

-

Materials:

-

Isolated and purified exosomes.

-

CSTSMLKAC peptide (synthesized with a terminal modification for conjugation, e.g., an amine group).

-

A lipid-based linker, such as DOPE-NHS (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide).

-

-

Procedure:

-

Linker-Peptide Reaction: The CSTSMLKAC peptide is mixed with DOPE-NHS in a suitable buffer (e.g., PBS) and incubated to allow the NHS ester to react with the amine group on the peptide, forming a stable amide bond.

-

Exosome Incubation: The resulting DOPE-peptide conjugate is then incubated with the exosome suspension. The hydrophobic DOPE portion of the conjugate inserts into the lipid bilayer of the exosome membrane, displaying the CSTSMLKAC peptide on the exosome surface.

-

Purification: Unconjugated peptides and linkers are removed from the peptide-conjugated exosomes using methods such as size exclusion chromatography or ultracentrifugation.

-

Assessment of Cardiac Fibrosis via Masson's Trichrome Staining

This histological technique is used to quantify the extent of fibrosis in the heart tissue post-treatment.

-

Tissue Preparation: Harvested hearts are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

-

Staining Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Stain with Weigert's iron hematoxylin (B73222) for nuclear staining (black).

-

Stain with Biebrich scarlet-acid fuchsin to stain cytoplasm and muscle fibers (red).

-

Differentiate with phosphomolybdic-phosphotungstic acid.

-

Stain with aniline (B41778) blue to stain collagen fibers (blue).

-

-

Image Analysis: The stained sections are imaged, and the blue-stained fibrotic area is quantified as a percentage of the total left ventricular area using image analysis software.

Evaluation of Apoptosis using TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is employed to detect apoptotic cells in the heart tissue.

-

Tissue Preparation: Paraffin-embedded or frozen heart sections are prepared.

-

Assay Procedure:

-

Permeabilize the tissue sections to allow enzyme access.

-

Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP analogs (e.g., BrdUTP or FITC-dUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

If using an indirect method (e.g., BrdUTP), incubate with a labeled anti-BrdU antibody.

-

Counterstain the nuclei with a fluorescent dye such as DAPI.

-

-

Quantification: The number of TUNEL-positive (apoptotic) nuclei is counted and expressed as a percentage of the total number of nuclei in a given area.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

Preliminary evidence suggests that the therapeutic effects of CSTSMLKAC-mediated delivery may involve the modulation of the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and angiogenesis.

Caption: Proposed signaling cascade initiated by CSTSMLKAC.

Experimental Workflow

The following diagram illustrates the general workflow for preclinical evaluation of CSTSMLKAC-based therapies.

Caption: Preclinical evaluation workflow for CSTSMLKAC therapies.

Conclusion and Future Directions

The preliminary studies on CSTSMLKAC strongly support its potential as a valuable tool for targeted therapy of heart disease. The ability to selectively deliver therapeutic agents to the ischemic myocardium opens up new avenues for improving treatment outcomes while minimizing side effects. Future research should focus on elucidating the precise molecular receptor for CSTSMLKAC on cardiomyocytes, which would enable a more refined understanding of its mechanism of action and potentially lead to the design of even more potent and specific cardiac-targeting agents. Furthermore, long-term efficacy and safety studies in larger animal models are warranted to pave the way for potential clinical translation.

References

- 1. Identification of targeting peptides for ischemic myocardium by in vivo phage display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cardiac Targeting Peptides for Heart Therapy - Creative Peptides [creative-peptides.com]

- 4. Engineered Exosomes With Ischemic Myocardium‐Targeting Peptide for Targeted Therapy in Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CSTSMLKAC in Ischemic Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide sequence CSTSMLKAC has emerged as a significant molecular tool for targeting ischemic myocardium.[1][2] Discovered through in vivo phage display, this cyclic nine-amino-acid peptide exhibits a remarkable and specific homing capability to heart tissue that has been deprived of adequate blood flow, a condition known as ischemia.[1][3] This targeted affinity presents a promising platform for the development of novel diagnostic and therapeutic strategies for myocardial infarction and other ischemic cardiovascular diseases. This technical guide provides an in-depth overview of the core function of CSTSMLKAC, quantitative data from key experiments, detailed experimental protocols, and visualizations of the associated pathways and workflows.

Core Function: A Homing Peptide for Ischemic Myocardium

The principal role of CSTSMLKAC is to act as a targeting ligand, selectively binding to the microenvironment of ischemic cardiac tissue.[1][2] While the precise molecular targets are still under investigation, it is hypothesized that CSTSMLKAC recognizes and binds to specific cell surface receptors or other molecular markers that are overexpressed on cardiomyocytes and other cells within the pathologically altered ischemic region.[2] This targeted binding allows for the delivery of conjugated cargo—such as therapeutic proteins, nanoparticles, or imaging agents—directly to the site of injury, thereby enhancing efficacy and minimizing off-target effects.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the targeting efficiency of CSTSMLKAC.

Table 1: Biodistribution of Sumo-mCherry-CSTSMLKAC Fusion Protein in a Mouse Model of Myocardial Ischemia-Reperfusion [1]

| Tissue | Concentration (μg/g of tissue) |

| Ischemic Left Ventricle | 4.0 ± 1.4 |

| Non-ischemic Left Ventricle | Significantly Lower (p<0.001) |

| Right Ventricle | Significantly Lower (p<0.001) |

| Lung | Significantly Lower (p<0.001) |

| Liver | Significantly Lower (p<0.001) |

| Spleen | Significantly Lower (p<0.001) |

| Skeletal Muscle | Significantly Lower (p<0.001) |

| Brain | Significantly Lower (p<0.001) |

Table 2: In Vitro Uptake of CSTSMLKAC-Engineered Exosomes in Hypoxic Cardiomyocytes [5]

| Cell Type | Treatment | Uptake Efficiency |

| Hypoxia-injured H9C2 cells | IMTP-exosomes (CSTSMLKAC) | Significantly higher than blank-exosomes (p<0.05) |

| Normoxic H9C2 cells | IMTP-exosomes (CSTSMLKAC) | Not specified |

| Hypoxia-injured H9C2 cells | Blank-exosomes | Baseline |

Key Experimental Protocols

In Vivo Phage Display for Identification of Ischemic Myocardium-Targeting Peptides

This protocol outlines the methodology used to identify the CSTSMLKAC peptide.[4]

a. Animal Model:

-

Adult male Sprague-Dawley rats are used.[6]

-

Myocardial ischemia-reperfusion injury is induced by ligating the left anterior descending (LAD) coronary artery for a specific duration (e.g., 15 minutes), followed by reperfusion.[4]

b. Phage Library Administration:

-

A commercially available M13 phage library displaying random 12-amino-acid peptides is used.[7]

-

The phage library (e.g., 1 x 10^11 plaque-forming units) is injected intravenously into the ischemia-reperfusion model rats.[4]

c. Biopanning:

-

After a short circulation time (e.g., 5 minutes), the animal is euthanized, and various organs, including the ischemic and non-ischemic heart tissue, are harvested.[4]

-

Phages that have bound to the ischemic heart tissue are recovered by homogenization and amplification in E. coli.

-

This process of injection, recovery, and amplification is repeated for three to four rounds to enrich for phages with high affinity for the ischemic myocardium.[4]

d. Peptide Identification:

-

After the final round of biopanning, individual phage clones are isolated, and the DNA encoding the displayed peptide is sequenced to identify the peptide sequences.[1]

Generation and In Vitro Testing of CSTSMLKAC-Engineered Exosomes

This protocol describes the creation of exosomes that display the CSTSMLKAC peptide on their surface for targeted delivery.[5][8]

a. Plasmid Construction:

-

The DNA sequence encoding the CSTSMLKAC peptide is fused in-frame to the gene of an exosomal membrane protein, such as Lamp2b.[5][9] This construct is then cloned into a lentiviral expression vector.

b. Cell Transfection and Exosome Production:

-

Mesenchymal stem cells (MSCs) or other exosome-producing cells are transfected with the lentiviral vector.[8]

-

The transfected cells are cultured, and the conditioned medium containing the secreted exosomes is collected.

c. Exosome Isolation:

-

The conditioned medium is subjected to a series of differential centrifugations to remove cells and cellular debris.

-

Exosomes are then pelleted by ultracentrifugation.

d. In Vitro Hypoxia Model and Uptake Assay:

-

Rat cardiomyocyte-derived H9C2 cells are cultured under hypoxic conditions (e.g., 1% O2) to mimic ischemia.[10][11]

-

The engineered exosomes, labeled with a fluorescent dye, are incubated with the hypoxic and normoxic H9C2 cells.

-

The uptake of exosomes by the cells is quantified using methods such as flow cytometry or fluorescence microscopy.[5]

Signaling and Targeting Mechanism

The precise signaling pathway that CSTSMLKAC utilizes for its specific homing to ischemic tissue is not yet fully elucidated. However, the prevailing hypothesis is that the ischemic microenvironment undergoes significant changes, leading to the upregulation of specific cell surface molecules that are recognized by the CSTSMLKAC peptide.

Conclusion

The CSTSMLKAC peptide represents a significant advancement in the field of targeted therapies for ischemic heart disease. Its ability to specifically home to injured myocardium opens up new avenues for the development of more effective and safer treatments. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this promising targeting peptide. Further research into the precise molecular interactions governing its specificity will undoubtedly unlock even greater potential for its clinical application.

References

- 1. Identification of targeting peptides for ischemic myocardium by in vivo phage display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiac Targeting Peptides for Heart Therapy - Creative Peptides [creative-peptides.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of Targeting Peptides for Ischemic Myocardium by In Vivo Phage Display - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineered Exosomes With Ischemic Myocardium-Targeting Peptide for Targeted Therapy in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptidome analysis reveals critical roles for peptides in a rat model of intestinal ischemia/reperfusion injury | Aging [aging-us.com]

- 7. Identification of a Cardiac Specific Protein Transduction Domain by In Vivo Biopanning Using a M13 Phage Peptide Display Library in Mice | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. H9c2 and HL-1 cells demonstrate distinct features of energy metabolism, mitochondrial function and sensitivity to hypoxia-reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hypoxia protects H9c2 cells against Ferroptosis through SENP1-mediated protein DeSUMOylation - PMC [pmc.ncbi.nlm.nih.gov]

CSTSMLKAC: A Novel Cardiac Homing Peptide for Targeted Myocardial Therapies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiovascular diseases remain a leading cause of mortality worldwide, with significant challenges in delivering therapeutics specifically to the site of cardiac injury. The novel cardiac homing peptide (CHP) CSTSMLKAC has emerged as a promising tool for targeted delivery to the ischemic myocardium.[1][2] Discovered through in vivo phage display, this nine-amino-acid peptide has demonstrated a remarkable ability to selectively bind to injured heart tissue, offering a new paradigm for the development of targeted cardiac therapies.[1][3] This technical guide provides a comprehensive overview of CSTSMLKAC, including its discovery, quantitative homing efficiency, detailed experimental protocols for its use, and its applications in targeted drug and cell-free therapy delivery.

Introduction to CSTSMLKAC

CSTSMLKAC is a cyclic peptide identified for its specific affinity for ischemic cardiac tissue.[4] Its sequence, Cys-Ser-Thr-Ser-Met-Leu-Lys-Ala-Cys, allows for the formation of a disulfide bond between the two cysteine residues, a structural feature that may contribute to its stability and targeting capabilities.[2] Unlike therapies that are distributed systemically, CSTSMLKAC offers the potential to concentrate therapeutic agents in the damaged heart muscle, thereby increasing efficacy and reducing off-target side effects.[2][5] The peptide's ability to home to the ischemic myocardium makes it an ideal candidate for conjugation with a variety of therapeutic payloads, including small molecules, proteins, nanoparticles, and exosomes.[2][5][6]

Discovery and Validation

CSTSMLKAC was identified using an in vivo biopanning strategy with a phage display library in a rat model of myocardial ischemia-reperfusion.[1] This technique involves injecting a diverse library of bacteriophages, each displaying a unique peptide on its surface, into a living organism to identify peptides that bind to specific tissues or organs.

In Vivo Phage Display Workflow

The process of identifying CSTSMLKAC through in vivo phage display is a multi-step procedure that enriches for peptides with high affinity for the target tissue.

Quantitative Data on Homing Efficiency

The selective accumulation of CSTSMLKAC in ischemic heart tissue has been quantified in several studies. When conjugated to a fluorescent marker or a protein, the peptide demonstrates significantly higher localization in the ischemic left ventricle compared to other organs and non-ischemic heart tissue.

| Fusion Protein/Conjugate | Animal Model | Target Tissue | Fold Increase vs. Non-Ischemic LV | Fold Increase vs. Other Organs | Reference |

| Sumo-mCherry-CSTSMLKAC | Mouse (Ischemia-Reperfusion) | Ischemic Left Ventricle | Statistically significant (p<0.001) | Significant vs. lung, liver, spleen, skeletal muscle, brain (p<0.001) | [1][3] |

| Fluorescein-CSTSMLKAC | Rat (Ischemia-Reperfusion) | Ischemic Left Ventricle | Significantly higher intensity vs. controls | Not specified | [3] |

| Delivery Vehicle | Animal Model | Target Tissue | Observation | Reference |

| CSTSMLKAC-conjugated Exosomes | Mouse (Myocardial Infarction) | Ischemic Heart Area | Increased accumulation compared to non-targeted exosomes (P<0.05) | [7][8] |

| CSTSMLKAC-functionalized Nanoparticles | Not specified | Hypoxic Cardiomyocytes | Precise binding to the cell membrane | [5] |

Detailed Experimental Protocols

In Vivo Phage Display for Peptide Identification

-

Induction of Myocardial Ischemia: A rat model of ischemia-reperfusion is established, typically by ligating the left anterior descending coronary artery for a defined period, followed by reperfusion.

-

Phage Library Injection: A commercially available phage display peptide library (e.g., Ph.D.-C7C) is injected intravenously into the anesthetized rat.

-

Circulation and Homing: The phage library is allowed to circulate for a short period (e.g., 10 minutes) to allow for the binding of phages to their respective targets.

-

Perfusion and Tissue Harvest: The animal is perfused with a buffer solution to remove unbound phages. The ischemic heart tissue, along with control organs (e.g., non-ischemic heart, lung, liver, kidney, spleen, brain), is harvested.

-

Phage Elution and Amplification: The harvested tissues are homogenized, and the bound phages are eluted. The eluted phages are then amplified by infecting a suitable bacterial host (e.g., E. coli).

-

Subsequent Rounds of Panning: The amplified phage pool is used for subsequent rounds of injection and selection in new animals to enrich for phages that specifically bind to the ischemic myocardium.

-

Sequencing and Analysis: After several rounds of biopanning, individual phage clones are isolated, and their DNA is sequenced to identify the encoded peptide sequences. The frequency of each peptide sequence is analyzed to identify consensus motifs like CSTSMLKAC.[9]

In Vivo Homing and Biodistribution Assay

-

Peptide Synthesis and Labeling: The CSTSMLKAC peptide is synthesized and conjugated to a reporter molecule, such as a fluorescent dye (e.g., fluorescein) or a protein (e.g., Sumo-mCherry).[3]

-

Animal Model: A mouse or rat model of myocardial ischemia-reperfusion is prepared.

-

Peptide Administration: The labeled peptide is injected intravenously into the animal model.

-

Circulation and Tissue Harvest: The peptide is allowed to circulate for a specified time. Following this, the animal is euthanized, and various organs, including the heart (separated into ischemic and non-ischemic regions), lungs, liver, spleen, kidneys, and brain, are harvested.

-

Quantification:

-